
2-Methylhexanedioyl dichloride
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Description
2-Methylhexanedioyl dichloride is a useful research compound. Its molecular formula is C7H10Cl2O2 and its molecular weight is 197.06 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Hydrolysis to Carboxylic Acids
2-Methylhexanedioyl dichloride undergoes rapid hydrolysis in aqueous environments to form 2-methylhexanedioic acid. This reaction proceeds via nucleophilic attack by water at the electrophilic carbonyl carbon, followed by chloride elimination:
ClC O CH2 4CH CH3 COCl+2H2O→HOOC CH2 4CH CH3 COOH+2HCl
Key Factors :
-
Reaction rate increases under basic conditions (e.g., NaOH) due to enhanced nucleophilicity of hydroxide ions .
-
Steric hindrance from the methyl group may slightly reduce reactivity compared to linear analogs like adipoyl chloride.
Esterification with Alcohols
The compound reacts with alcohols (R-OH) to form diesters. For example, with methanol:
ClC O CH2 4CH CH3 COCl+2CH3OH→CH3OOC CH2 4CH CH3 COOCH3+2HCl
Mechanism :
-
Nucleophilic attack by the alcohol at the carbonyl carbon.
-
Proton transfer and chloride elimination, forming the ester .
Typical Conditions :
Amidation with Amines
Reaction with primary or secondary amines (R-NH₂/R₂NH) yields diamides:
ClC O CH2 4CH CH3 COCl+2RNH2→RNHC O CH2 4CH CH3 CONHR+2HCl
Selectivity :
-
Steric effects from the methyl group may favor reactions with less bulky amines (e.g., methylamine over tert-butylamine).
Polymerization Reactions
As a bifunctional acyl chloride, this compound can undergo polycondensation with diols or diamines to form polyesters or polyamides, respectively. For example:
Polyester Synthesis :
nClC O CH2 4CH CH3 COCl+nHO R OH→ O R O C O CH2 4CH CH3 C O n+2nHCl
Key Considerations :
-
Reaction efficiency depends on the rigidity of the diol/diamine chain and reaction temperature .
-
The methyl group introduces kinks in the polymer backbone, potentially reducing crystallinity.
Reduction to Diols
Lithium aluminum hydride (LiAlH₄) reduces the dichloride to 2-methylhexanediol:
ClC O CH2 4CH CH3 COClLiAlH4HO CH2 6CH CH3 OH
Mechanism :
Grignard Reagent Reactions
Grignard reagents (RMgX) add twice to the dichloride, forming tertiary alcohols after hydrolysis:
ClC O CH2 4CH CH3 COCl+2RMgX→R2C OH CH2 4CH CH3 C OH R2
Limitations :
-
Overaddition may occur if stoichiometry is not tightly controlled.
Q & A
Basic Questions
Q. What are the critical safety protocols for handling 2-Methylhexanedioyl dichloride in laboratory settings?
- Methodological Answer : Due to its reactivity and potential hazards (e.g., moisture sensitivity, corrosivity), strict protocols are essential:
- Storage : Use airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents; avoid water to prevent exothermic reactions .
Q. What synthetic routes are commonly used to prepare this compound, and how can yield be maximized?
- Methodological Answer : The compound is typically synthesized via reaction of 2-methylhexanedioic acid with thionyl chloride (SOCl₂) or oxalyl chloride:
- Reaction Conditions : Use anhydrous solvents (e.g., dichloromethane) and reflux at 40–60°C. Monitor completion via FT-IR (disappearance of -COOH peak at 1700 cm⁻¹) .
- Purification : Distill under reduced pressure to remove excess reagent. Yield optimization requires stoichiometric excess of chlorinating agent (1.5–2.0 equivalents) and moisture exclusion .
Q. Which analytical techniques are most reliable for characterizing this compound purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., methyl branch at δ 1.2–1.5 ppm, carbonyl at δ 170–175 ppm) .
- Titration : Argentometric titration to quantify active chloride content.
- GC-MS : Detect volatile impurities (e.g., residual thionyl chloride) .
Advanced Research Questions
Q. How can experimental design optimize the polycondensation of this compound with diols for tailored polymer properties?
- Methodological Answer :
- Vapor-Liquid Interfacial Polycondensation : Use a central composite design (CCD) to test variables like temperature (20–80°C), molar ratio (1:1 to 1:1.2), and base concentration (NaOH, 0.1–1.0 M). Measure inherent viscosity and yield to model optimal conditions .
- Kinetic Studies : Monitor molecular weight growth via GPC and adjust reaction time (2–24 hours) to balance chain length vs. side reactions (e.g., branching) .
Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference NMR with FT-IR (e.g., ester C=O at 1730 cm⁻¹ vs. acid chloride at 1800 cm⁻¹) and X-ray crystallography for ambiguous peaks .
- Impurity Profiling : Use HPLC with charged aerosol detection (CAD) to identify hydrolysis byproducts (e.g., 2-methylhexanedioic acid) .
Q. What strategies minimize side reactions (e.g., hydrolysis or oligomerization) during esterification using this compound?
- Methodological Answer :
- Moisture Control : Pre-dry solvents (molecular sieves) and reagents. Use Schlenk-line techniques for air-sensitive reactions .
- Catalyst Selection : Add DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time, limiting exposure to ambient humidity .
- In Situ Monitoring : Employ real-time FT-IR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .
Q. Data Analysis & Experimental Design
Q. How should researchers statistically analyze variability in reaction yields across batches of this compound synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Apply a factorial design to test factors like temperature, reagent purity, and stirring rate. Use ANOVA to identify significant variables .
- Control Charts : Plot batch yields over time to detect systemic deviations (e.g., moisture ingress during storage) .
Q. What computational tools predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- DFT Calculations : Model electrophilicity parameters (e.g., Fukui indices) to predict nucleophilic attack sites .
- Reaxys/PubChem Databases : Cross-reference analogous acyl chlorides (e.g., hexanoyl dichloride) to infer kinetic behavior .
Properties
Molecular Formula |
C7H10Cl2O2 |
---|---|
Molecular Weight |
197.06 g/mol |
IUPAC Name |
2-methylhexanedioyl dichloride |
InChI |
InChI=1S/C7H10Cl2O2/c1-5(7(9)11)3-2-4-6(8)10/h5H,2-4H2,1H3 |
InChI Key |
UYAZSFMGCJMZOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
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